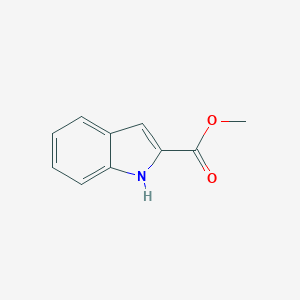

Methyl 1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPIEWBAWBFGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152726 | |

| Record name | Methyl 1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202-04-6 | |

| Record name | Methyl 1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1202-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methyl 1h Indole 2 Carboxylate

Established Synthetic Routes to Methyl 1H-indole-2-carboxylate

Several classical and contemporary synthetic methods have been developed and optimized for the efficient production of methyl 1H-indole-2-carboxylate and its derivatives.

Fischer Indole (B1671886) Synthesis and its Adaptations

The Fischer indole synthesis is a cornerstone in indole chemistry, providing a versatile route to a wide array of indole derivatives. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.

In the context of methyl 1H-indole-2-carboxylate synthesis, the process commences with the reaction of a substituted phenylhydrazine (B124118) with pyruvic acid or its ester equivalent, methyl pyruvate (B1213749). This initial condensation yields the corresponding phenylhydrazone. Subsequent treatment of this intermediate with an acid catalyst, such as polyphosphoric acid (PPA), Brønsted acids (e.g., HCl, H₂SO₄), or Lewis acids (e.g., ZnCl₂, BF₃), induces an intramolecular cyclization. mdpi.comresearchgate.net The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the elimination of ammonia (B1221849) to afford the aromatic indole ring. researchgate.net

Adaptations of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope. For instance, the reaction can be performed as a one-pot synthesis, where the intermediate arylhydrazone is not isolated, streamlining the process. researchgate.net The choice of acid catalyst and reaction conditions can significantly influence the outcome, particularly when using unsymmetrical ketones, which may lead to regioisomeric products. researchgate.net

A notable modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, further broadening the applicability of this classic reaction. mdpi.com

Table 1: Key Aspects of the Fischer Indole Synthesis for Methyl 1H-indole-2-carboxylate

| Feature | Description |

| Starting Materials | Substituted phenylhydrazine and methyl pyruvate. |

| Key Intermediate | N-Arylhydrazone of methyl pyruvate. |

| Catalysts | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃), Polyphosphoric acid (PPA). |

| Core Mechanism | nih.govnih.gov-Sigmatropic rearrangement followed by cyclization and ammonia elimination. |

| Advantages | High versatility, applicable to a wide range of substituted indoles. |

| Modifications | One-pot procedures, Buchwald palladium-catalyzed formation of hydrazones. |

Hemetsberger–Knittel Indole Synthesis and Optimization of Reaction Conditions

The Hemetsberger–Knittel synthesis offers an alternative pathway to indole-2-carboxylic esters through the thermal decomposition of a 3-aryl-2-azido-propenoic ester. wikipedia.org This method is particularly useful for synthesizing specific indole derivatives that may be challenging to obtain via the Fischer synthesis.

The synthesis begins with the Knoevenagel condensation of an aromatic aldehyde with an α-azidoacetate, such as ethyl azidoacetate, in the presence of a base like sodium ethoxide. This step forms the corresponding ethyl α-azido-β-arylacrylate. organic-chemistry.org Subsequent thermolysis of this intermediate, typically in a high-boiling solvent like xylene, leads to the formation of the indole-2-carboxylate (B1230498). nih.gov The reaction is believed to proceed through a nitrene intermediate which then undergoes cyclization. wikipedia.org

Optimization of reaction conditions has been a key focus to improve the efficiency of the Hemetsberger–Knittel synthesis. One of the challenges is the potential for low yields in the initial condensation step due to the base-sensitivity of the azidoacetate. researchgate.net Research has shown that the use of a sacrificial electrophile can significantly increase the yields of the α-azido-β-arylacrylate. organic-chemistry.org While the synthesis is generally effective, it is noted to be less popular than the Fischer synthesis due to the instability and difficulty in preparing the starting azide (B81097) materials. wikipedia.org

Table 2: Hemetsberger–Knittel Synthesis Overview

| Step | Description | Reagents/Conditions |

| 1. Condensation | Knoevenagel condensation to form α-azido-β-arylacrylate. | Aromatic aldehyde, ethyl azidoacetate, sodium ethoxide. |

| 2. Cyclization | Thermal decomposition and cyclization. | High-boiling solvent (e.g., xylene), heat. |

| Proposed Intermediate | Nitrene. | |

| Key Advantage | Provides access to specific indole-2-carboxylates. | |

| Challenges | Stability and synthesis of azide starting materials. |

Palladium-Catalyzed Oxidative C–H Amination from 2-Acetamido-3-aryl-acrylates

A modern approach to the synthesis of indole-2-carboxylate derivatives involves a palladium-catalyzed aerobic amination of aryl C–H bonds. This method starts from readily accessible 2-acetamido-3-aryl-acrylates, which can be prepared from benzaldehyde (B42025) derivatives and N-acetyl glycine.

The core of this methodology is an intramolecular oxidative C–H amination reaction. Using a catalytic amount of a palladium(II) source and oxygen as the terminal oxidant, the 2-acetamido-3-aryl-acrylate undergoes cyclization to form a 1-acetyl indole-2-carboxylate. A subsequent straightforward deacetylation step yields the desired indole-2-carboxylate.

This strategy is advantageous due to its mild reaction conditions and tolerance of a diverse range of functional groups on the aromatic ring, including both electron-rich and electron-poor substituents. The scope of this chemistry has been demonstrated to be applicable to a variety of substrates, offering good to high yields. Further functionalization of the resulting indole products, for instance through Suzuki arylation, provides access to more complex and highly functionalized indole structures.

Table 3: Palladium-Catalyzed C–H Amination at a Glance

| Feature | Description |

| Starting Material | 2-Acetamido-3-aryl-acrylate. |

| Catalyst System | Pd(II) source, Oxygen (terminal oxidant). |

| Reaction Type | Intramolecular aerobic oxidative C–H amination. |

| Initial Product | 1-Acetyl indole-2-carboxylate. |

| Final Product | Indole-2-carboxylate (after deacetylation). |

| Advantages | Mild conditions, broad substrate scope, good functional group tolerance. |

Ullmann Coupling Reactions in Indole-2-carboxylic Acid Derivatives Synthesis

The Ullmann condensation, a copper-catalyzed reaction, has been adapted for the synthesis of indole derivatives, including those of indole-2-carboxylic acid. This approach typically involves the formation of a C-N bond to construct the pyrrole (B145914) ring of the indole nucleus.

One strategy involves a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. This process can utilize readily available aryl iodides and enamines to produce multisubstituted indoles in good yields. The reaction is typically carried out at elevated temperatures in a solvent like DMSO, with a copper(I) source and a suitable ligand.

While direct synthesis of methyl 1H-indole-2-carboxylate via an intermolecular Ullmann coupling is less common, intramolecular variations have proven effective for creating the indole ring system. For instance, a unique combination of copper iodide and cesium acetate (B1210297) can mediate the intramolecular amination of aryl halides at room temperature or slightly elevated temperatures, leading to the formation of 5-, 6-, and 7-membered nitrogen-containing rings. wikipedia.org This type of cyclization can be a key step in a synthetic sequence leading to indole-2-carboxylic acid derivatives.

Table 4: Application of Ullmann Coupling in Indole Synthesis

| Reaction Type | Description | Key Reagents |

| Tandem C-N Formation/CDC | One-pot synthesis from aryl iodides and enamines. | CuI, Johnphos (ligand), KHCO₃, DMSO. |

| Intramolecular Amination | Cyclization of an aryl halide with an amine moiety. | Copper iodide, cesium acetate. |

| General Application | Formation of the pyrrole ring of the indole scaffold. |

Microwave-Assisted Synthesis of Indole-2-carboxylate Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including indole-2-carboxylates. This technology offers significant advantages over conventional heating methods, such as shorter reaction times, milder reaction conditions, and often cleaner product profiles.

An improved procedure for the synthesis of indole-2-carboxylic acid esters has been developed utilizing controlled microwave irradiation. This method involves the condensation of a 2-halo aryl aldehyde or ketone with ethyl isocyanoacetate in the presence of an ionic liquid. The use of microwave heating in this context can lead to excellent yields of the desired indole-2-carboxylate.

Another application of microwave assistance is in palladium-catalyzed intramolecular oxidative coupling reactions. By exposing N-aryl enamines to microwave irradiation in the presence of a palladium catalyst, functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been synthesized in high yields and with high regioselectivity. This approach demonstrates the potential of microwave technology to enhance the efficiency of modern catalytic methods for indole synthesis.

Table 5: Microwave-Assisted Synthesis of Indole-2-carboxylates

| Method | Starting Materials | Conditions | Advantages |

| Condensation in Ionic Liquid | 2-Halo aryl aldehyde/ketone, Ethyl isocyanoacetate | Ionic liquid, Microwave (100 W, 50 °C) | High yields, short reaction times, mild conditions. |

| Pd-Catalyzed Cyclization | N-Aryl enamines | Pd catalyst, Microwave irradiation | Improved yields, reduced reaction times, high regioselectivity. |

Functionalization Strategies and Derivatization

Methyl 1H-indole-2-carboxylate serves as a versatile scaffold for further chemical modifications, allowing for the introduction of various functional groups at different positions of the indole ring.

A common functionalization strategy is the N-alkylation of the indole nitrogen. This can be achieved by treating the indole with an alkylating agent in the presence of a base. For example, reaction with allyl bromide or benzyl (B1604629) bromide in the presence of aqueous potassium hydroxide (B78521) in acetone (B3395972) can afford the corresponding N-alkylated indole-2-carboxylates in excellent yields. The choice of base and solvent system is crucial; for instance, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification of the methyl ester rather than N-alkylation.

The C3 position of the indole ring is also a prime site for functionalization. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, can introduce a formyl group at the C3 position, yielding ethyl 3-formyl-substituted-1H-indole-2-carboxylates. wikipedia.org Another approach is the Mannich reaction, where treatment with formaldehyde (B43269) and a secondary amine, such as morpholine, results in the introduction of an aminomethyl group at the C3 position. wikipedia.org

Furthermore, the ester group at the C2 position can be readily converted into other functional groups. For example, hydrazinolysis of the methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding indole-2-carbohydrazide. This hydrazide can then serve as a precursor for the synthesis of more complex heterocyclic systems.

Table 6: Functionalization of Methyl 1H-indole-2-carboxylate

| Position | Reaction | Reagents | Product |

| N1 | Alkylation | Alkyl halide, aq. KOH, Acetone | N-Alkyl-indole-2-carboxylate. |

| C3 | Vilsmeier-Haack | POCl₃, DMF | 3-Formyl-indole-2-carboxylate. |

| C3 | Mannich Reaction | Formaldehyde, Morpholine | 3-(Morpholinomethyl)-indole-2-carboxylate. |

| C2 (Ester) | Hydrazinolysis | Hydrazine hydrate | Indole-2-carbohydrazide. |

Alkylation Reactions, including N-Alkylation

The nitrogen atom of the indole ring in methyl 1H-indole-2-carboxylate can be readily alkylated under basic conditions. The choice of base and solvent significantly influences the reaction's outcome. Common methods employ bases like potassium carbonate or sodium hydride to deprotonate the indole nitrogen, followed by the addition of an alkylating agent. tandfonline.com

For instance, the N-methylation of methyl 1H-indole-2-carboxylate can be achieved by heating it with dimethyl sulphate and potassium carbonate in dry acetone. prepchem.com More generally, reacting methyl 1H-indole-2-carboxylate with various functionalized halides in the presence of potassium carbonate in acetonitrile (B52724) or sodium hydride in dimethylformamide results in regioselective N-alkylation. tandfonline.com

Palladium-catalyzed reactions offer an advanced method for enantioselective N-alkylation. These reactions often utilize a palladium precursor and a chiral ligand to achieve high yields and enantioselectivity. For example, the reaction of methyl indole-2-carboxylate with racemic (E)-1,3-diphenylallyl acetate using a palladium catalyst system with a sulfoxide-phosphine ligand can yield the N-alkylated product with high efficiency and stereoselectivity. mdpi.com The scope of these palladium-catalyzed N-alkylations is broad, accommodating various substituents on the indole ring and different allylic carbonates as alkylating agents, consistently providing excellent regioselectivity and enantioselectivity. mdpi.com

Table 1: N-Alkylation Reactions of Methyl 1H-indole-2-carboxylate

| Alkylating Agent | Base/Catalyst | Solvent | Product | Yield/ee | Reference |

|---|---|---|---|---|---|

| Dimethyl sulphate | Potassium carbonate | Acetone | Methyl 1-methyl-1H-indole-2-carboxylate | Not specified | prepchem.com |

| Functionalized halides | Potassium carbonate | Acetonitrile | N-alkylated indole | Not specified | tandfonline.com |

| Functionalized halides | Sodium hydride | Dimethylformamide | N-alkylated indole | Not specified | tandfonline.com |

| (E)-1,3-diphenylallyl acetate | [Pd(C₃H₅)Cl]₂ / Ligand / Cs₂CO₃ | Dichloromethane | N-allylated indole | 99% yield, 97% ee | mdpi.com |

| tert-Butyl cinnamyl carbonate | Pd-catalyst / Chiral ligand | Dichloroethane | N-allylated indole | 21-95% yield, 96-99% ee | mdpi.com |

Acylation Reactions

Acylation of methyl 1H-indole-2-carboxylate can occur at either the nitrogen (N-acylation) or the C3 position (C-acylation), depending on the reaction conditions and the acylating agent.

N-acylation can be achieved chemoselectively using thioesters as the acyl source in the presence of a base like cesium carbonate. beilstein-journals.org This method is efficient for producing a variety of N-acylated indoles. beilstein-journals.org

C3-acylation is typically performed via a Friedel-Crafts reaction. acs.orgnih.gov This electrophilic substitution reaction is directed to the highly nucleophilic C3 position of the indole ring. For example, reacting ethyl 5-chloro-1H-indole-2-carboxylate with an acyl chloride in the presence of a Lewis acid like aluminum chloride leads to the formation of the corresponding 3-acyl-indole derivative. nih.govnih.gov The resulting ketone at the C3 position can be subsequently reduced to an alkyl group if desired. acs.orgnih.gov

Table 2: Acylation Reactions of Indole-2-carboxylates

| Substrate | Acylating Agent | Catalyst/Base | Position | Product | Reference |

|---|---|---|---|---|---|

| 3-Methyl-1H-indole | S-Methyl butanethioate | Cs₂CO₃ | N1 | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | beilstein-journals.org |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Acetyl chloride | AlCl₃ | C3 | Ethyl 3-acetyl-5-chloro-1H-indole-2-carboxylate | nih.gov |

| Methyl 6-chloro-1H-indole-2-carboxylate | Acetyl chloride | Not specified | Not specified | 3-Acyl-indol-2-carboxylate | acs.org |

Substitution Reactions at Various Indole Ring Positions (e.g., C3, C5, C6)

The indole nucleus is highly susceptible to electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.inresearchgate.net If the C3 position is already substituted, electrophilic attack may occur at other positions, such as C2 or C6. bhu.ac.in

For indole-2-carboxylates, the C3 position remains the primary site for electrophilic attack. The Vilsmeier-Haack reaction, for example, introduces a formyl group at the C3 position of ethyl-4,6-dichloro-1H-indole-2-carboxylate to yield the corresponding 3-formyl derivative. nih.gov This aldehyde can then be used in subsequent transformations like Wittig-type olefination reactions to introduce further complexity at the C3 position. nih.gov

Substitution on the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7) is also possible, often accomplished by starting with an appropriately substituted aniline (B41778) precursor before the indole ring is formed. nih.gov For example, Suzuki cross-coupling conditions have been successfully applied to 1-acetyl-6-chloro-indole-2-carboxylate to introduce aryl groups at the C6 position. nih.gov

Coupling Reactions (e.g., amide coupling)

The carboxylate group of methyl 1H-indole-2-carboxylate can be readily transformed for use in various coupling reactions. Saponification of the methyl ester to the corresponding carboxylic acid is a common initial step. nih.govnih.gov This resulting indole-2-carboxylic acid is a key intermediate for amide coupling reactions.

Using standard peptide coupling reagents, such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), the indole-2-carboxylic acid can be coupled with a variety of amines to form indole-2-carboxamides. nih.gov This methodology is central to the synthesis of libraries of compounds for structure-activity relationship studies. nih.govacs.org Additionally, palladium-catalyzed coupling reactions, such as the Suzuki reaction, can be performed on halogenated indole-2-carboxylate derivatives to form C-C bonds at the benzene ring positions. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of methyl 1H-indole-2-carboxylate and its derivatives is crucial for optimizing reaction conditions and expanding their synthetic utility.

Reaction Pathway Elucidation for Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions are powerful tools for constructing the indole ring system. One such method involves the aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates. nih.gov A plausible mechanism for this transformation begins with the reaction of the substrate's acetamide (B32628) with a palladium(II) species to form a Pd(II)-amidate intermediate. This is followed by metallation of the arene to create a chelated Pd(II)-(aryl)(amidate) species. Subsequent reductive elimination of C-N forms the indole product and a Pd(0) species, which is then re-oxidized by molecular oxygen to regenerate the active Pd(II) catalyst, completing the catalytic cycle. nih.gov

Mechanistic studies on the direct palladium-catalyzed arylation of indoles provide further insight into the role of the catalyst. These studies indicate that the reaction proceeds via an electrophilic palladation mechanism. The reaction is first-order in both the indole substrate and the catalyst, but zero-order in the aryl halide. acs.org This suggests that the oxidative addition of the aryl halide to the Pd(0) species is not the rate-limiting step. Instead, a Hammett plot analysis reveals a negative ρ-value, indicating a buildup of positive charge at the C3 position of the indole in the transition state, which is consistent with an electrophilic attack by the aryl-palladium(II) species on the indole ring. acs.org

Detailed Analysis of Thermolytic and Electrophilic Cyclization Steps

Thermolytic cyclization is a key step in several indole syntheses, notably the Hemetsberger synthesis. This reaction involves the thermal decomposition of α-azidocinnamate esters. researchgate.net The thermolysis generates a nitrene intermediate, which then undergoes an intramolecular cyclization by attacking the aromatic ring, followed by rearrangement to form the stable indole-2-carboxylate product. researchgate.net Similarly, the thermolysis of ortho-azido styrenes is another pathway that proceeds through a nitrene intermediate to form the indole ring. nih.gov

Electrophilic cyclization is a fundamental process in many classical indole syntheses that can produce indole-2-carboxylates. The Fischer indole synthesis, for example, involves the acid-catalyzed cyclization of an arylhydrazone derived from a pyruvate. orgsyn.orgacs.org The mechanism involves a nih.govnih.gov-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by the loss of ammonia to form the aromatic indole ring. acs.org The Bischler indole synthesis is another variation that relies on the acid-mediated electrophilic cyclization of an α-arylamino-ketone. bhu.ac.inchemicalbook.com

Advanced Spectroscopic and Diffractional Characterization Studies of Methyl 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of Methyl 1H-indole-2-carboxylate provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In a spectrum recorded in dimethyl sulfoxide-d₆ (DMSO-d₆), the proton signals are observed at specific chemical shifts (δ) in parts per million (ppm).

The N-H proton of the indole (B1671886) ring appears as a broad singlet at approximately 11.91 ppm, a characteristic chemical shift for such protons. The protons of the benzene (B151609) ring moiety of the indole structure resonate in the aromatic region of the spectrum. Specifically, the H-4 proton is observed as a doublet at 7.66 ppm with a coupling constant (J) of 7.8 Hz, indicating coupling to a neighboring proton. The H-7 proton appears as a doublet at 7.49 ppm with a J value of 8.4 Hz. The H-5 and H-6 protons appear as doublets of doublets at 7.09 ppm and 7.27 ppm, respectively, with coupling constants that reflect their interactions with adjacent protons. The H-3 proton of the indole ring is observed as a singlet at 7.18 ppm. The methyl protons of the ester group give rise to a sharp singlet at 3.88 ppm, integrating to three protons. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 11.91 | s | - |

| H-4 | 7.66 | d | 7.8 |

| H-7 | 7.49 | d | 8.4 |

| H-6 | 7.27 | dd | J = 7.2, 8.4 |

| H-3 | 7.18 | s | - |

| H-5 | 7.09 | dd | J = 7.8, 7.2 |

| -OCH₃ | 3.88 | s | - |

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In DMSO-d₆, the carbonyl carbon of the ester group is the most downfield signal, appearing at 162.3 ppm. The aromatic carbons of the indole ring resonate between 108.3 and 137.9 ppm.

The quaternary carbons C-2, C-3a, and C-7a are observed at 127.2, 127.5, and 137.9 ppm, respectively. The carbon atoms bearing a proton, C-3, C-4, C-5, C-6, and C-7, have chemical shifts of 108.3, 122.5, 120.7, 125.1, and 113.1 ppm, respectively. The methyl carbon of the ester group appears at a characteristic upfield chemical shift of 52.2 ppm. nih.gov

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 162.3 |

| C-7a | 137.9 |

| C-3a | 127.5 |

| C-2 | 127.2 |

| C-6 | 125.1 |

| C-4 | 122.5 |

| C-5 | 120.7 |

| C-7 | 113.1 |

| C-3 | 108.3 |

| -OCH₃ | 52.2 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Analysis of Methyl 1H-indole-2-carboxylate using mass spectrometry with negative ion mode electrospray ionization (ESI⁻) shows a prominent peak at an m/z of 173.9, which corresponds to the deprotonated molecule [M-H]⁻. nih.gov This provides confirmation of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of Methyl 1H-indole-2-carboxylate exhibits several characteristic absorption bands that can be assigned to specific vibrational modes within the molecule.

The N-H stretching vibration of the indole ring typically appears as a sharp band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group is expected just below 3000 cm⁻¹. A very strong absorption band corresponding to the C=O stretching of the ester functional group is a prominent feature, typically found in the range of 1680-1750 cm⁻¹. The C-O stretching vibrations of the ester group are expected to show bands in the 1000-1300 cm⁻¹ region. The aromatic C=C stretching vibrations of the indole ring will produce a series of bands in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium-Strong, Sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Ester) | ~1715 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O Stretch (Ester) | 1000-1300 | Strong |

X-ray Diffraction (XRD) Crystallography

X-ray diffraction analysis of a single crystal of Methyl 1H-indole-2-carboxylate provides definitive information about its three-dimensional molecular structure and crystal packing. The compound crystallizes in the monoclinic space group P2₁/c.

The unit cell parameters have been determined to be a = 5.6463(6) Å, b = 21.470(3) Å, and c = 7.3961(9) Å, with a β angle of 112.015(4)°. The volume of the unit cell is 831.24(17) ų, and it contains four molecules (Z = 4). The data was collected at a temperature of 150 K. The final R-factor for the structure refinement was 0.051. These crystallographic data confirm the planar nature of the indole ring system and the orientation of the methyl carboxylate substituent.

| Crystallographic Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6463(6) |

| b (Å) | 21.470(3) |

| c (Å) | 7.3961(9) |

| β (°) | 112.015(4) |

| Volume (ų) | 831.24(17) |

| Z | 4 |

| Temperature (K) | 150 |

| R-factor (%) | 5.1 |

Single-Crystal X-ray Diffraction for Polymorph Characterization

To date, the crystallographic database contains a single, well-characterized crystal structure for Methyl 1H-indole-2-carboxylate. nih.gov A comprehensive search of the current scientific literature reveals no reports of polymorphic forms for this specific compound.

The known crystal structure of Methyl 1H-indole-2-carboxylate was determined at a temperature of 150 K. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The asymmetric unit contains one molecule of the compound. Detailed crystallographic data for this structure are summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6463(6) |

| b (Å) | 21.470(3) |

| c (Å) | 7.3961(9) |

| α (°) | 90 |

| β (°) | 112.015(4) |

| γ (°) | 90 |

| Volume (ų) | 831.24(17) |

| Z | 4 |

| Temperature (K) | 150 |

Analysis of Intermolecular Interactions in Crystalline Structures (e.g., hydrogen bonding, C–H···O contacts)

The stability and packing of molecules within a crystal lattice are governed by a network of intermolecular interactions. In the case of Methyl 1H-indole-2-carboxylate, the primary interaction responsible for the supramolecular assembly is hydrogen bonding.

The crystal structure reveals that molecules form centrosymmetric dimers through strong N–H···O hydrogen bonds. researchgate.net In this arrangement, the indole N–H group of one molecule acts as a hydrogen bond donor, while the carbonyl oxygen atom of the ester group on an adjacent, inversion-related molecule serves as the acceptor. This specific interaction creates a characteristic R²₂(10) ring motif. researchgate.net Such motifs are a common feature in the crystal structures of related indole-2-carboxylate (B1230498) derivatives. nih.gov

The key geometric parameters for this hydrogen bond have been reported, with a donor-acceptor (N···O) distance of 2.8830(14) Å and a D–H···A (N–H···O) angle of 154.4(18)°. researchgate.net These values are indicative of a moderately strong hydrogen bond, which plays a crucial role in the formation of the stable, hydrogen-bonded dimer pairs that constitute the fundamental building blocks of the crystal lattice. researchgate.net

Advanced Analytical Techniques in Methyl 1h Indole 2 Carboxylate Research

Chromatographic Methods for Separation and Identification

Chromatography is a fundamental technique for the separation and purification of Methyl 1H-indole-2-carboxylate from reaction mixtures and biological samples. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of Methyl 1H-indole-2-carboxylate. This method utilizes a Newcrom R1 HPLC column and a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid chemicalbook.com. For applications requiring mass spectrometry (MS) detection, the phosphoric acid is replaced with a more volatile acid, such as formic acid, to ensure compatibility chemicalbook.com. This HPLC method is not only suitable for analytical purposes but is also scalable for preparative separation to isolate impurities and for use in pharmacokinetic studies chemicalbook.com.

The principles of this method are broadly applicable to related indole (B1671886) carboxylic acid derivatives. For instance, a stability-indicating reverse-phase HPLC method was developed for the quantitative determination of isomers of Octahydro-1H-indole-2-carboxylic acid, a related compound nih.govresearchgate.net. This method employed a C18 column (Inertsil ODS-4) with a mobile phase of 10 mM potassium phosphate buffer at pH 3.0 nih.govresearchgate.net. The successful separation of these isomers highlights the capability of RP-HPLC to resolve structurally similar compounds.

In addition to HPLC, column chromatography is a commonly used technique for the purification of Methyl 1H-indole-2-carboxylate and its derivatives. For example, purification of 2-(2-imidazolin-2-yl)-1-methyl-1H-indole, a derivative, was achieved using column chromatography on silica gel with an eluent of 5% v/v methanolic ammonia (B1221849) in dichloromethane. Flash column chromatography is another variant that has been successfully used in the purification of indole-2-carboxamides.

| Technique | Stationary Phase | Mobile Phase/Eluent | Compound | Purpose | Reference |

|---|---|---|---|---|---|

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Methyl 1H-indole-2-carboxylate | Analysis, Preparative Separation, Pharmacokinetics | chemicalbook.com |

| RP-HPLC | Inertsil ODS-4 (C18) | 10 mM Potassium Phosphate Buffer (pH 3.0) | Octahydro-1H-indole-2-carboxylic acid isomers | Quantitative Determination | nih.govresearchgate.net |

| Column Chromatography | Silica Gel | 5% v/v Methanolic Ammonia in Dichloromethane | 2-(2-imidazolin-2-yl)-1-methyl-1H-indole | Purification |

Spectroscopic Characterization in Biological Contexts

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Methyl 1H-indole-2-carboxylate, especially when investigating its role and behavior in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra are crucial for confirming the identity and purity of Methyl 1H-indole-2-carboxylate and its derivatives. The chemical shifts in these spectra are sensitive to the electronic environment of the nuclei, allowing for the precise assignment of atoms within the molecule. For instance, in the ¹H NMR spectrum of a related compound, ethyl 3-bromo-1H-indole-2-carboxylate, the proton of the indole NH group appears as a singlet at δ 9.22 ppm, while the protons of the ethyl ester group appear as a quartet at δ 4.47 ppm and a triplet at δ 1.46 ppm. The corresponding ¹³C NMR spectrum shows the carbonyl carbon of the ester at δ 161.18 ppm. This type of detailed structural information is vital when synthesizing novel derivatives of Methyl 1H-indole-2-carboxylate for biological evaluation rsc.org.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization (ESI-MS) are particularly useful for analyzing biological samples. In studies of potential anti-proliferative indole-based compounds, ESI-MS was used to confirm the mass of the synthesized molecules mdpi.com. Furthermore, mass spectrometry is a key tool in metabolic studies. For example, it was used to elucidate the in vivo conversion of an indole-3-butyric acid derivative, demonstrating the enzymatic hydrolysis and subsequent oxidation of the molecule in Arabidopsis thaliana acs.org. This highlights the utility of MS in tracking the fate of indole compounds within a biological system. Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable method for the analysis of Methyl 1H-indole-2-carboxylate nih.gov.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of an indole-2-carboxylate (B1230498) derivative would show characteristic absorption bands for the N-H bond of the indole ring, the C=O bond of the ester, and the C-O bond of the ester, confirming the presence of these key functional groups.

The combination of these spectroscopic techniques provides a comprehensive characterization of Methyl 1H-indole-2-carboxylate and its analogs, which is essential for understanding their structure-activity relationships in biological contexts.

| Technique | Compound | Key Spectral Features | Application | Reference |

|---|---|---|---|---|

| ¹H NMR | Methyl 1H-indole-2-carboxylate | Characteristic shifts for aromatic, NH, and methyl protons. | Structural Elucidation | chemicalbook.comnih.gov |

| ¹³C NMR | Methyl 1H-indole-2-carboxylate | Characteristic shifts for aromatic, indole ring, and carbonyl carbons. | Structural Confirmation | nih.gov |

| GC-MS | Methyl 1H-indole-2-carboxylate | Molecular ion peak at m/z 175. | Molecular Weight Determination | nih.gov |

| ESI-HRMS | Ethyl 3-bromo-1H-indole-2-carboxylate | [M − H]⁻ found at 265.9821 and 267.9796. | High-Resolution Mass Determination | rsc.org |

| IR | Indole-2-carboxylic acid derivatives | Characteristic bands for N-H, C=O, and C-O stretching. | Functional Group Identification |

Applications of Methyl 1h Indole 2 Carboxylate in Medicinal Chemistry and Materials Science

Role as a Building Block in Pharmaceutical Development

The structure of Methyl 1H-indole-2-carboxylate makes it an essential building block in the synthesis of more complex pharmaceutical agents. The indole (B1671886) ring system is a core component of many bioactive compounds, and this particular ester provides a convenient starting point for chemical elaboration. openmedicinalchemistryjournal.com For instance, the ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of indole-2-carboxamides. nih.gov

Furthermore, the nitrogen atom of the indole ring can be alkylated, and electrophilic substitution can occur on the benzene (B151609) portion of the molecule, allowing for the introduction of additional functional groups to modulate the pharmacological properties of the resulting compounds. The ester itself can undergo reactions such as hydrazinolysis to form indol-2-carbohydrazide, a key intermediate for synthesizing other heterocyclic systems. mdpi.com This versatility allows chemists to use Methyl 1H-indole-2-carboxylate as a scaffold to construct molecules with tailored properties for specific therapeutic targets.

Development of Bioactive Molecules

The indole-2-carboxylate (B1230498) framework is central to the development of a wide range of bioactive molecules. Researchers have utilized this scaffold to synthesize compounds with potent activities against various diseases, including cancer, microbial infections, and viral illnesses.

Anticancer and Antiproliferative Agents: Derivatives of indole-2-carboxylic acid have shown significant potential as anticancer agents. mdpi.com For example, a series of substituted-N-benzyl-1H-indole-2-carbohydrazides were synthesized and tested for their antiproliferative activity against MCF-7, A549, and HCT cancer cell lines, with several compounds showing moderate to high cytotoxicity. mdpi.com Another study focused on indole-2-carboxamides as dual inhibitors of EGFR/CDK2, which are important targets in cancer therapy. nih.gov These findings underscore the utility of the indole-2-carboxylate scaffold in designing novel chemotherapeutics.

| Compound ID | R1 | R2 | R3 | R4 | Target Cell Line | GI50 (µM) | Citation |

| 5a | Cl | H | H | H | NCI-60 | 3.7 | nih.gov |

| 5d | Cl | H | H | morpholin-4-yl | NCI-60 | 1.05 | nih.gov |

| 5f | H | Cl | H | H | NCI-60 | 1.95 | nih.gov |

| 5i | Cl | H | Cl | morpholin-4-yl | NCI-60 | 1.50 | nih.gov |

| 5j | F | H | F | H | NCI-60 | 1.20 | nih.gov |

Antimicrobial and Antiviral Agents: The indole ring system is a component of compounds with a broad spectrum of pharmacological activities, including antimicrobial and antiviral properties. researchgate.net Research has demonstrated that indole derivatives can be effective against various pathogens. Specifically, indole-2-carboxamides have been identified as a promising class of compounds for inhibiting the growth of Mycobacterium tuberculosis. rsc.org Additionally, derivatives of indole-2-carboxylic acid have been investigated as novel inhibitors of the HIV-1 integrase enzyme, a critical component in the viral life cycle. rsc.orgmdpi.com

Other Therapeutic Areas: The versatility of the indole-2-carboxylate scaffold extends to other therapeutic areas. For instance, indole-2-carboxamides have been designed and synthesized as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a key target in pain and inflammation research. mdpi.com Furthermore, substituted indoles derived from this building block have been identified through phenotypic screening as active against the intracellular forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org

Formulation of Agrochemicals

The indole nucleus is not only significant in pharmaceuticals but also finds application in the agrochemical sector. researchgate.net Indole derivatives are known to act as plant growth regulators. researchgate.net The structural features of compounds like Methyl 1H-indole-2-carboxylate make them suitable precursors for creating new herbicides and fungicides. The ability to functionalize the indole core allows for the fine-tuning of activity and selectivity, which is crucial for developing effective and safe agricultural products.

Development of Advanced Materials, Polymers, and Coatings

Beyond biological applications, the indole scaffold has potential uses in materials science. The chemical stability and reactivity of indole derivatives make them candidates for contributing to the development of novel polymers and coatings. innospk.com While research in this area is less extensive than in medicinal chemistry, related compounds have demonstrated this potential. For example, oligomers of methyl indole-4-carboxylate have been synthesized and shown to have blue light blocking properties, suggesting applications in optical materials. researchgate.net The inherent properties of the indole ring system, such as its aromaticity and electron-rich nature, could be exploited to create materials with unique electronic or photophysical characteristics.

Synthesis of Indole-Containing Drugs and Lead Compounds

Methyl 1H-indole-2-carboxylate is a valuable starting material for the synthesis of established indole-containing drugs and serves as a foundational structure for the discovery of new lead compounds. A "lead compound" is a molecule that shows a desired pharmacological activity and acts as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. technologynetworks.com

The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing inhibitors against various therapeutic targets. For instance, it was found to inhibit the strand transfer activity of HIV-1 integrase by chelating with magnesium ions in the enzyme's active site. rsc.orgmdpi.com This initial finding led to the synthesis and optimization of a series of derivatives to improve inhibitory effects, demonstrating the process of lead optimization. mdpi.com Similarly, indole-2-carboxamides identified in a high-content screen for anti-Chagas disease activity served as lead compounds for further medicinal chemistry efforts aimed at improving metabolic stability and potency. acs.org

The table below presents examples of lead compounds and their derivatives based on the indole-2-carboxylate scaffold, highlighting their therapeutic targets and activities.

| Compound Class | Therapeutic Target | Key Findings | Citation |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Compound 17a showed significant inhibitory activity (IC50 = 3.11 µM). | rsc.org |

| Indole-2-carboxamides | Trypanosoma cruzi | Hit compounds showed moderate potency (pEC50 > 5.5) and good selectivity. | acs.org |

| N-rimantadine-indole-2-carboxamides | Mycobacterium tuberculosis | Compound 8g displayed high activity (MIC = 0.32 µM) and low cytotoxicity. | rsc.org |

| Indole-2-carboxamides | EGFR/CDK2 Kinases | Compound 5d showed potent growth inhibition (GI50 = 1.05 µM). | nih.gov |

Q & A

Q. What are the standard synthetic routes for Methyl 1H-indole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The most common synthesis involves reacting indole-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by esterification with methanol or ethanol. For example, describes dissolving indole-2-carboxylic acid in SOCl₂ at 0°C, stirring for 1 h, and then adding ethanol to yield the ester (93% yield after recrystallization from methanol). Key optimizations include:

Q. How is the crystal structure of Methyl 1H-indole-2-carboxylate determined, and what intermolecular interactions stabilize the lattice?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used to resolve the structure. reports monoclinic symmetry (space group P2₁/c) with lattice parameters a = 5.5622 Å, b = 18.891 Å, c = 9.6524 Å. The molecular packing exhibits a herringbone pattern stabilized by N–H⋯O hydrogen bonds between the indole N–H and ester carbonyl oxygen, forming centrosymmetric R₂²(10) motifs. No π–π interactions are observed .

Q. What spectroscopic techniques are used to characterize Methyl 1H-indole-2-carboxylate, and what diagnostic signals are observed?

Methodological Answer:

- ¹H NMR (CDCl₃): Key signals include δ 8.90 (s, indole NH), 7.70–7.16 ppm (aromatic protons), and 3.95 ppm (s, OCH₃) .

- IR : Strong carbonyl stretch (~1700 cm⁻¹) for the ester group.

- Mass Spectrometry : Molecular ion peak at m/z 175.18 (C₁₀H₉NO₂) .

Advanced Research Questions

Q. How is Methyl 1H-indole-2-carboxylate utilized in synthesizing bioactive indole-thiazole hybrids?

Methodological Answer: The compound serves as a precursor for synthesizing derivatives like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylates. outlines two methods:

- Method A : Condensation with 2-aminothiazol-4(5H)-one in acetic acid under reflux (3–5 h).

- Method B : Reaction with thiourea derivatives in the presence of chloroacetic acid and sodium acetate.

Purification involves flash chromatography (petroleum ether/acetone) and recrystallization (DMF/acetic acid). Yields range from 46% to 95%, depending on substituents .

Q. What role does Methyl 1H-indole-2-carboxylate play in PROTAC development, and what synthetic challenges arise?

Methodological Answer: Methyl 1H-indole-2-carboxylate derivatives (e.g., , entry 471: methyl 6-phenoxy-1H-indole-2-carboxylate) act as core structures in proteolysis-targeting chimeras (PROTACs). Challenges include:

Q. How can conflicting synthetic yields (e.g., 46% vs. 93%) be resolved through mechanistic analysis?

Methodological Answer: Yield discrepancies arise from reaction scale, purification methods, and side reactions. For example:

- reports 46% yield using palladium-catalyzed C–N coupling, where steric hindrance or competing pathways may reduce efficiency.

- achieves 93% yield via direct esterification, optimized by recrystallization.

To resolve contradictions: - Conduct kinetic studies (e.g., monitoring by TLC or HPLC).

- Explore additives (e.g., DMAP) to accelerate esterification.

- Use high-resolution mass spectrometry (HRMS) to identify byproducts .

Q. What strategies are employed to enhance the solubility of Methyl 1H-indole-2-carboxylate derivatives for biological assays?

Methodological Answer:

- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via electrophilic substitution.

- Co-solvents : Use DMSO or ethanol (up to 10% v/v) in aqueous buffers, noting that solubility is 470 mg/L in water at 25°C ( ).

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.